3-(3-Hydroxyadamantan-1-yl)propanoic acid
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Overview
Description
3-(3-Hydroxyadamantan-1-yl)propanoic acid is an organic compound with the molecular formula C13H20O3 and a molecular weight of 224.30 g/mol . This compound features an adamantane core, which is a tricyclic hydrocarbon, substituted with a hydroxy group and a propanoic acid moiety. The adamantane structure is known for its rigidity and stability, making derivatives of adamantane valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxyadamantan-1-yl)propanoic acid typically involves the functionalization of adamantane derivativesThe reaction conditions often involve the use of strong oxidizing agents and acidic or basic catalysts to facilitate the hydroxylation and subsequent carboxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions where adamantane is first hydroxylated using reagents like potassium permanganate or osmium tetroxide. The hydroxylated product is then subjected to further reactions to introduce the propanoic acid group, often using reagents like bromoacetic acid under basic conditions .
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxyadamantan-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products Formed
Oxidation: Formation of 3-(3-oxo-adamantan-1-yl)propanoic acid.
Reduction: Formation of 3-(3-hydroxyadamantan-1-yl)propanol.
Substitution: Formation of 3-(3-chloroadamantan-1-yl)propanoic acid.
Scientific Research Applications
3-(3-Hydroxyadamantan-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and advanced materials.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxyadamantan-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group and the propanoic acid moiety can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The adamantane core provides a rigid scaffold that can enhance the binding affinity and specificity of the compound for its targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxyadamantane-1-carboxylic acid
- 4-Hydroxy-bicyclo[2.2.2]octane-1-carboxylic acid
- 2-(4-Hydroxycyclohexyl)acetic acid
- Lithocholic acid
- 3-Hydroxy-1-adamantaneacetic Acid
- 3-ethyl-5-hydroxyadamantane-1-carboxylic Acid
Uniqueness
3-(3-Hydroxyadamantan-1-yl)propanoic acid is unique due to its specific substitution pattern on the adamantane core, which imparts distinct chemical and physical properties. The presence of both a hydroxy group and a propanoic acid moiety allows for diverse chemical reactivity and potential biological activity, making it a versatile compound in various fields of research .
Properties
Molecular Formula |
C13H20O3 |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
3-(3-hydroxy-1-adamantyl)propanoic acid |
InChI |
InChI=1S/C13H20O3/c14-11(15)1-2-12-4-9-3-10(5-12)7-13(16,6-9)8-12/h9-10,16H,1-8H2,(H,14,15) |
InChI Key |
CKPYPBHTUFDNQS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)CCC(=O)O |
Origin of Product |
United States |
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